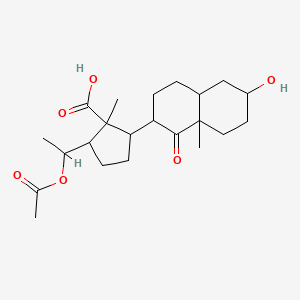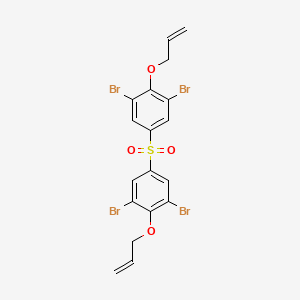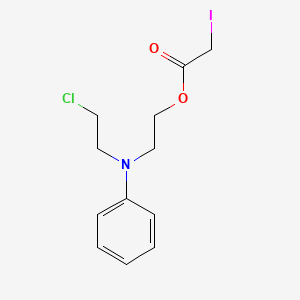
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is a complex organic compound that features a combination of ethanol, aniline, and iodoacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate typically involves a multi-step process. One common method includes the reaction of 2-chloroethanol with aniline to form 2-(N-(2-chloroethyl)anilino)ethanol. This intermediate is then reacted with iodoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in aniline can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetic acid, while reduction of the nitro group can produce aniline derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-chloro-, acetate: Similar in structure but lacks the aniline and iodoacetate groups.
2-Chloroethanol: Contains the chloroethyl group but does not have the aniline or iodoacetate components.
Uniqueness
Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
36455-68-2 |
|---|---|
Fórmula molecular |
C12H15ClINO2 |
Peso molecular |
367.61 g/mol |
Nombre IUPAC |
2-[N-(2-chloroethyl)anilino]ethyl 2-iodoacetate |
InChI |
InChI=1S/C12H15ClINO2/c13-6-7-15(8-9-17-12(16)10-14)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
CSTXSBAOBAAJGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCOC(=O)CI)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


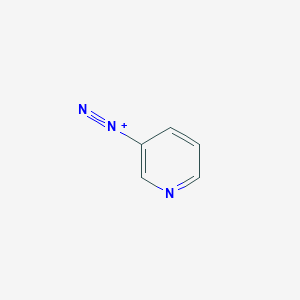
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
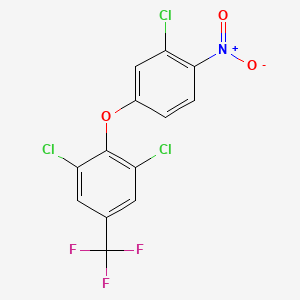
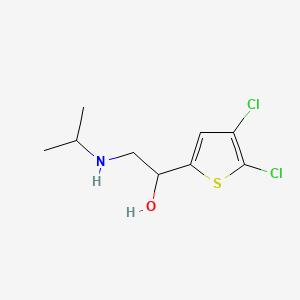
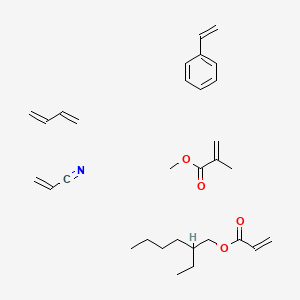
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
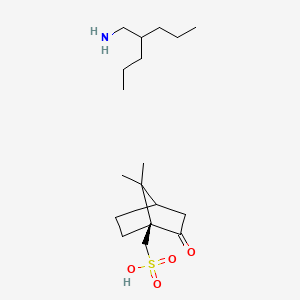
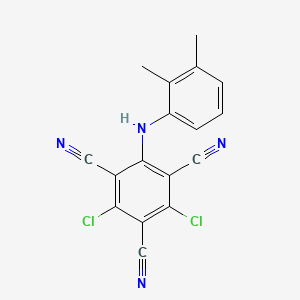
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
